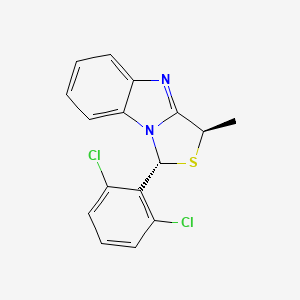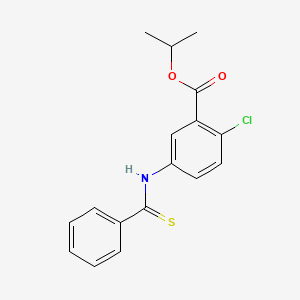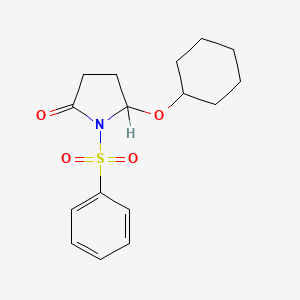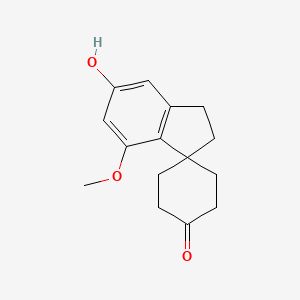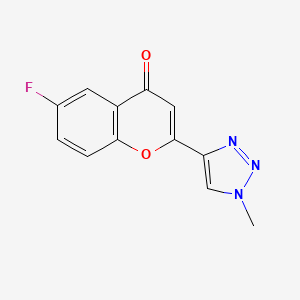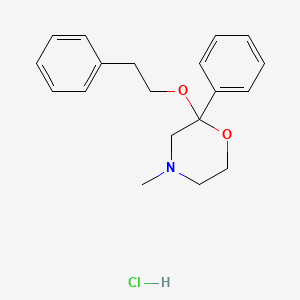
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The pathways involved include the modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Known for its stimulant effects and use in the treatment of attention deficit hyperactivity disorder.
3-Methyl-2-phenylmorpholine: Studied for its potential as an anorectic agent.
4-Methyl-2-phenylmorpholine: Investigated for its effects on serotonin receptors and potential use in treating depression
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
124497-92-3 |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-2-(2-phenylethoxy)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20-13-15-22-19(16-20,18-10-6-3-7-11-18)21-14-12-17-8-4-2-5-9-17;/h2-11H,12-16H2,1H3;1H |
InChI-Schlüssel |
NUQZKZAUROUDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



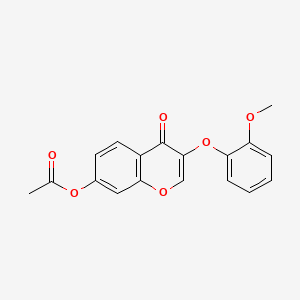
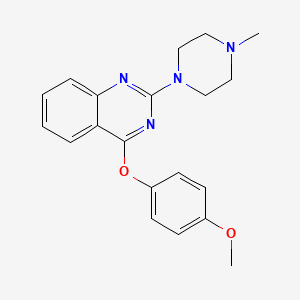
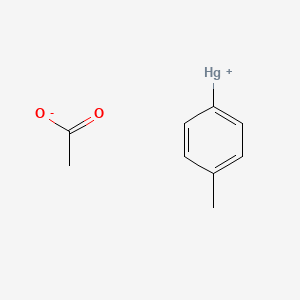
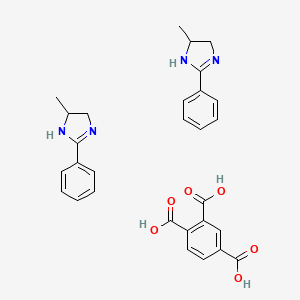
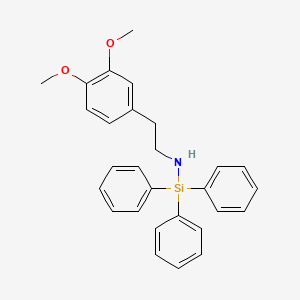
![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
